molecular formula C18H14F4N2OS B2788166 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851807-06-2

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2788166
CAS No.: 851807-06-2
M. Wt: 382.38
InChI Key: GIPQVDOXYLGGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a sophisticated chemical scaffold designed for pharmaceutical research and discovery. This compound incorporates multiple pharmacologically active elements, including a 4,5-dihydro-1H-imidazole core, a 2-fluorobenzylthio moiety, and a 2-(trifluoromethyl)benzoyl group. The 4,5-dihydro-1H-imidazole (imidazoline) structure is a recognized privileged scaffold in medicinal chemistry, with documented scientific interest in its diverse biological activities . The strategic incorporation of the trifluoromethyl group enhances the molecule's properties through increased lipophilicity, metabolic stability, and membrane permeability, characteristics that are well-documented in FDA-approved pharmaceuticals . The compound's structure suggests potential for diverse research applications, including investigations of G-protein coupled receptor modulation , enzyme inhibition studies , and exploration of central nervous system targets . The presence of both fluorine and trifluoromethyl substituents makes this compound particularly valuable for structure-activity relationship studies in drug discovery programs aiming to optimize ligand-receptor interactions through halogen bonding and other non-covalent interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety protocols in controlled laboratory settings.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2OS/c19-15-8-4-1-5-12(15)11-26-17-23-9-10-24(17)16(25)13-6-2-3-7-14(13)18(20,21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPQVDOXYLGGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the imidazole ring, introduction of the fluorophenyl and trifluoromethyl groups, and the incorporation of the methylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature control, solvent selection, and catalyst efficiency, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

4,5-Dihydroimidazole vs. Imidazole/Benzimidazole
  • Analog : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole () has a fused benzene-imidazole system, enhancing rigidity and π-π stacking but reducing solubility .
  • Impact : The dihydroimidazole core in the target compound may offer better pharmacokinetic properties compared to rigid benzimidazoles.
Substituent Position on the Benzyl Group
  • Target Compound : The 2-fluorobenzyl sulfanyl group introduces steric and electronic effects distinct from analogs like 2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole (), where the fluorine is at the 3-position.

Substituent Functional Group Variations

Sulfanyl (-S-) vs. Sulfonyl (-SO₂-)
  • Target Compound : The sulfanyl group is a thioether, which is less polar and more lipophilic than sulfonyl derivatives.
  • Analog : 2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole () contains a sulfonyl group, enhancing polarity and hydrogen-bonding capacity .
  • Impact : Sulfanyl groups are prone to oxidation, which could affect metabolic stability compared to sulfonyl analogs .
Acyl Group Modifications
  • Target Compound : The 2-(trifluoromethyl)benzoyl group is strongly electron-withdrawing, improving resistance to enzymatic degradation.
  • Analog : 1-(3,4,5-Triethoxybenzoyl)-4,5-dihydroimidazole () has electron-donating triethoxy groups, which may reduce metabolic stability compared to the target compound .
Lipophilicity and Solubility
  • Analog : 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole () has a methoxy group, which improves solubility but decreases metabolic stability .
Metabolic Stability
  • Fluorinated analogs like the target compound and 2-(4-Fluorophenyl)-1H-benzo[d]imidazole () show enhanced resistance to cytochrome P450 oxidation due to fluorine’s electronegativity .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Sulfur Group Acyl/Substituent Group Key Properties
Target Compound 4,5-Dihydroimidazole Sulfanyl 2-(Trifluoromethyl)benzoyl High lipophilicity, metabolic stability
2-(4-Fluorophenyl)-1H-benzimidazole Benzimidazole None 4-Fluorophenyl Rigid, moderate solubility
2-[(3-Fluorobenzyl)sulfonyl]-imidazole Imidazole Sulfonyl 3-Fluorobenzyl Polar, hydrogen-bonding
1-(Triethoxybenzoyl)-dihydroimidazole 4,5-Dihydroimidazole Sulfanyl 3,4,5-Triethoxybenzoyl Lower metabolic stability

Table 2: Physicochemical Properties

Compound Estimated logP Solubility (mg/mL) Melting Point (°C)
Target Compound 3.5 <0.1 180–185 (predicted)
2-(4-Fluorophenyl)-1H-benzimidazole 2.8 0.5 210–215
2-[(3-Fluorobenzyl)sulfonyl]-imidazole 2.2 1.2 195–200

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H14F3N2SC_{16}H_{14}F_3N_2S and has a molar mass of approximately 348.35 g/mol. The presence of the trifluoromethyl group and sulfanyl moiety is significant for its biological activity, particularly in enhancing lipophilicity and modulating receptor interactions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated that the presence of electron-withdrawing groups, like trifluoromethyl, enhances antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The structural features that contribute to this activity include:

  • Aryl Rings : The presence of two aryl rings increases interaction with bacterial cell membranes.
  • Imidazole NH Group : This group is crucial for hydrogen bonding with bacterial targets.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored through various assays. For instance, derivatives with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for related compounds against COX-2 were reported to be significantly lower than those for COX-1, indicating selective inhibition which is desirable for reducing side effects associated with non-selective NSAIDs.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of imidazole derivatives. Key findings include:

  • Substituent Effects : The introduction of halogen atoms (e.g., fluorine) on the aromatic rings enhances potency by improving binding affinity to target proteins.
  • Sulfanyl Group : This moiety contributes to the overall lipophilicity and may facilitate cellular uptake.

Case Study 1: Antibacterial Efficacy

A study published in PubMed evaluated a series of imidazole derivatives against MRSA. The results indicated that compounds with similar structural motifs to our compound exhibited effective antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the substituents present .

Case Study 2: In Vivo Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, compounds structurally related to our target showed significant reductions in edema compared to control groups. The most potent analogs demonstrated over 60% inhibition at doses as low as 10 mg/kg .

Table 1: Biological Activity Summary

Activity TypeTest Organism/ModelIC50/MIC ValuesReference
AntibacterialMRSA0.5 - 8 µg/mL
Anti-inflammatoryCarrageenan-induced edema>60% inhibition at 10 mg/kg

Q & A

Q. What are the standard synthetic routes for synthesizing 2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole?

Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the dihydroimidazole core via cyclocondensation of thiourea derivatives with α-haloketones or via oxidative desulfurization.
  • Step 2: Introduction of the 2-(trifluoromethyl)benzoyl group through acylation under basic conditions (e.g., using triethylamine in dichloromethane).
  • Step 3: Thioether linkage formation via nucleophilic substitution between the imidazole intermediate and 2-fluorobenzyl bromide in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic KI .
  • Key Considerations: Reaction temperature (60–80°C) and anhydrous conditions are critical to avoid hydrolysis of the trifluoromethyl group .

Q. Which analytical techniques are recommended for structural elucidation of this compound?

Answer: A combination of techniques ensures accurate characterization:

  • X-ray Crystallography: Resolve stereochemistry and confirm bond lengths/angles using SHELX software for refinement .
  • NMR Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to verify substituent positions; ¹⁹F NMR for monitoring fluorinated groups.
  • Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns.
  • FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .

Q. What are the primary stability considerations for handling this compound?

Answer:

  • Storage: Store under inert gas (argon) at –20°C to prevent oxidation of the thioether group.
  • Light Sensitivity: Protect from UV exposure to avoid photodegradation of the trifluoromethylbenzoyl moiety.
  • Incompatibilities: Avoid strong acids/bases to prevent hydrolysis of the imidazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Answer: Systematic optimization strategies include:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance nucleophilicity in thioether formation.
  • Catalyst Selection: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate biphasic reactions.
  • Temperature Gradients: Conduct kinetic studies (e.g., 25°C vs. 80°C) to balance reaction rate and side-product formation.
  • Purification: Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) .

Q. What methodologies resolve contradictions in biological activity data across studies?

Answer: Discrepancies may arise from assay variability or impurity interference. Mitigation approaches:

  • Dose-Response Curves: Validate activity across multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values.
  • Counter-Screening: Test against related targets (e.g., kinase isoforms) to confirm selectivity.
  • Analytical QC: Ensure compound purity (>95% by HPLC) and confirm stability under assay conditions (e.g., pH 7.4 buffer) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). Focus on interactions with the trifluoromethylbenzoyl group and fluorophenyl moiety.
  • QSAR Analysis: Corrogate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity data.
  • MD Simulations: Assess binding stability over 100-ns trajectories in explicit solvent .

Q. What strategies validate the compound’s mechanism of action in cellular assays?

Answer:

  • Genetic Knockdown: Use siRNA/shRNA targeting the putative protein target; rescue experiments with overexpression constructs.
  • Biochemical Assays: Measure direct binding via SPR or ITC; correlate with cellular IC₅₀ values.
  • Proteomics: Identify differentially expressed proteins via LC-MS/MS after treatment .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during biological testing?

Answer:

  • Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) temporarily.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles .

Q. What crystallographic techniques resolve disorder in the trifluoromethyl group?

Answer:

  • Low-Temperature Data Collection: Reduce thermal motion (100 K) to improve electron density maps.
  • Twinned Refinement: Apply SHELXL TWIN commands for pseudo-merohedral twinning.
  • DFT Constraints: Restrain CF₃ geometry using quantum-mechanically derived parameters .

Q. How to differentiate metabolic pathways of this compound in vitro vs. in vivo?

Answer:

  • Microsomal Incubations: Use human liver microsomes + NADPH to identify phase I metabolites (LC-HRMS).
  • Stable Isotope Tracing: Synthesize ¹³C/¹⁵N-labeled analogs to track metabolic fate.
  • In Vivo PK Studies: Compare plasma/tissue concentrations in rodent models with in vitro clearance data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.